molecular formula C23H21N3O6 B7750381 tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750381
M. Wt: 435.4 g/mol
InChI Key: AREZSPPNCAWWSW-HNENSFHCSA-N
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Description

Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that features a tert-butyl ester group, a nitrobenzoyl group, and an isoindole moiety

Preparation Methods

The synthesis of tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with isoindoline under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Addition: The compound can participate in nucleophilic addition reactions at the carbonyl group.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis . Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted isoindole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other similar compounds such as:

    Tert-butyl (2Z)-2-[3-[(4-aminobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    Tert-butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

IUPAC Name

tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-13(27)18(22(29)32-23(2,3)4)19-16-7-5-6-8-17(16)20(24-19)25-21(28)14-9-11-15(12-10-14)26(30)31/h5-12H,1-4H3,(H,24,25,28)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREZSPPNCAWWSW-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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